molecular formula C14H19Cl2N3O2S B4773261 2-(3,4-dichlorobenzoyl)-N-(3-isopropoxypropyl)hydrazinecarbothioamide

2-(3,4-dichlorobenzoyl)-N-(3-isopropoxypropyl)hydrazinecarbothioamide

Cat. No. B4773261
M. Wt: 364.3 g/mol
InChI Key: JQQDWCHKKRCDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorobenzoyl)-N-(3-isopropoxypropyl)hydrazinecarbothioamide, also known as DIBOA-IPA, is a synthetic compound that belongs to the class of benzoylhydrazine derivatives. It is a potent allelochemical that has been widely studied for its potential use as a natural herbicide. In addition, DIBOA-IPA has also been investigated for its various biological activities, including antifungal, antibacterial, and anticancer properties.

Mechanism of Action

2-(3,4-dichlorobenzoyl)-N-(3-isopropoxypropyl)hydrazinecarbothioamide acts as a potent allelochemical by inhibiting the activity of enzymes involved in plant growth and development. Specifically, it inhibits the activity of glutamine synthetase, an enzyme that is essential for nitrogen metabolism in plants. This leads to a decrease in the availability of nitrogen, which is required for plant growth, and ultimately results in the inhibition of plant growth.
Biochemical and Physiological Effects
In addition to its herbicidal activity, this compound has also been shown to have various biological activities. It exhibits antifungal and antibacterial properties, which make it a potential candidate for the development of new antimicrobial agents. Furthermore, this compound has been shown to have anticancer properties, which are attributed to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4-dichlorobenzoyl)-N-(3-isopropoxypropyl)hydrazinecarbothioamide in lab experiments is its high potency and specificity. It has been shown to be effective at low concentrations and has a specific mode of action, which makes it a valuable tool for studying plant growth and development. However, one of the limitations of using this compound is its potential toxicity to non-target organisms, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for research on 2-(3,4-dichlorobenzoyl)-N-(3-isopropoxypropyl)hydrazinecarbothioamide. One area of interest is the development of new herbicides based on the structure of this compound. Another area of research is the investigation of its potential use as an antimicrobial agent. Furthermore, additional studies are needed to fully understand the mechanism of action of this compound and its potential effects on non-target organisms. Overall, this compound is a promising compound with a wide range of potential applications in various fields of research.

Scientific Research Applications

2-(3,4-dichlorobenzoyl)-N-(3-isopropoxypropyl)hydrazinecarbothioamide has been extensively studied for its potential use as a natural herbicide. It has been shown to inhibit the growth of various plant species, including weeds, without affecting the growth of crops. This makes it a promising alternative to synthetic herbicides, which can have negative effects on the environment and human health.

properties

IUPAC Name

1-[(3,4-dichlorobenzoyl)amino]-3-(3-propan-2-yloxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2N3O2S/c1-9(2)21-7-3-6-17-14(22)19-18-13(20)10-4-5-11(15)12(16)8-10/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,20)(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQDWCHKKRCDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=S)NNC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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